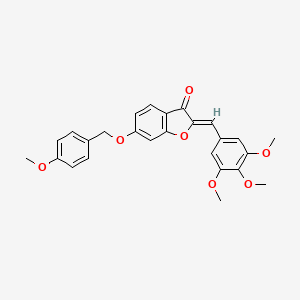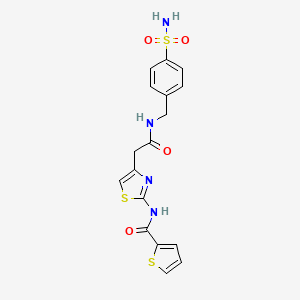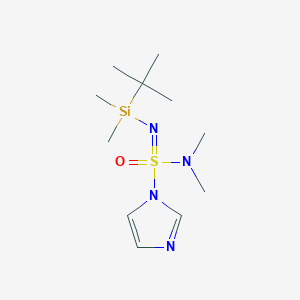
N-(tert-butyldimethylsilyl)-N,N-dimethyl-1H-imidazole-1-sulfonoimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyldimethylsilyl)-N,N-dimethyl-1H-imidazole-1-sulfonoimidamide is a complex organosilicon compound It is characterized by the presence of a tert-butyl(dimethyl)silyl group, an imidazol-1-ylsulfonimidoyl group, and a methylmethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-butyldimethylsilyl)-N,N-dimethyl-1H-imidazole-1-sulfonoimidamide typically involves multiple steps:
Formation of the tert-butyl(dimethyl)silyl group: This is achieved by reacting tert-butyl(dimethyl)silyl chloride with an appropriate nucleophile in the presence of a base such as imidazole.
Introduction of the imidazol-1-ylsulfonimidoyl group: This step involves the reaction of an imidazole derivative with a sulfonyl chloride to form the sulfonimidoyl group.
Coupling with N-methylmethanamine: The final step involves coupling the intermediate with N-methylmethanamine under controlled conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazol-1-ylsulfonimidoyl group.
Reduction: Reduction reactions can occur at the sulfonimidoyl group, potentially converting it to a sulfonamide.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted under appropriate conditions, often using fluoride ions as a catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Fluoride sources like tetrabutylammonium fluoride are commonly employed for substitution reactions.
Major Products:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include sulfonamides.
Substitution: Products may include various silyl ethers or silanes.
Scientific Research Applications
N-(tert-butyldimethylsilyl)-N,N-dimethyl-1H-imidazole-1-sulfonoimidamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(tert-butyldimethylsilyl)-N,N-dimethyl-1H-imidazole-1-sulfonoimidamide involves its ability to act as a protecting group. The tert-butyl(dimethyl)silyl group provides steric hindrance, protecting sensitive functional groups from unwanted reactions. The imidazol-1-ylsulfonimidoyl group can participate in various chemical reactions, facilitating the formation of desired products .
Comparison with Similar Compounds
Di-tert-butyl N,N-diethylphosphoramidite: Similar in its use as a protecting group and its organosilicon structure.
tert-Butyldimethylsilyl chloride: Commonly used as a silylating agent for protecting alcohols and amines.
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide: Used in derivatization for gas chromatography-mass spectrometry analysis.
Uniqueness: N-(tert-butyldimethylsilyl)-N,N-dimethyl-1H-imidazole-1-sulfonoimidamide is unique due to its combination of a silyl group and an imidazol-1-ylsulfonimidoyl group, providing both steric protection and reactivity. This dual functionality makes it particularly valuable in complex organic syntheses and material science applications .
Properties
IUPAC Name |
N-[N-[tert-butyl(dimethyl)silyl]-S-imidazol-1-ylsulfonimidoyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N4OSSi/c1-11(2,3)18(6,7)13-17(16,14(4)5)15-9-8-12-10-15/h8-10H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMJUTVOTIRRJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N=S(=O)(N1C=CN=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N4OSSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2Z)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide](/img/structure/B2848387.png)
![N-Cyclopropyl-4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]benzamide](/img/structure/B2848389.png)
![{3-[1-(2-Fluoropyridine-4-carbonyl)piperidin-4-yl]propyl}(2-methoxyethyl)methylamine](/img/structure/B2848390.png)
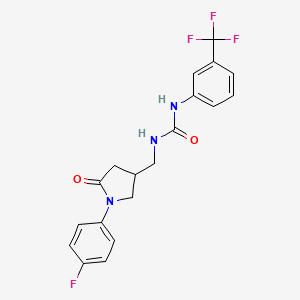
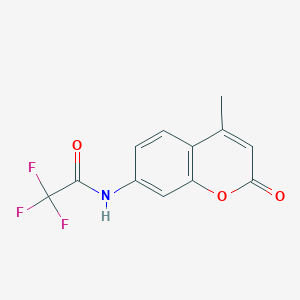
![4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B2848395.png)
![N-(3-hydroxyphenyl)-2-{[6-methyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2848396.png)
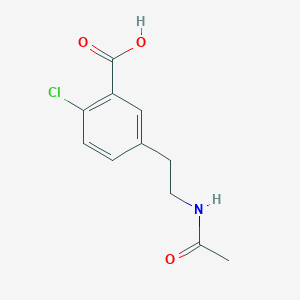

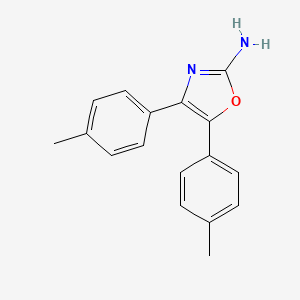
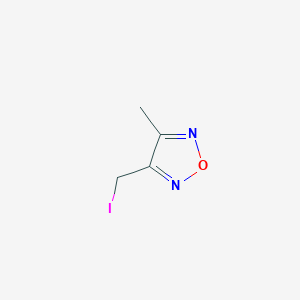
![(2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B2848403.png)
